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Compound of Interest

Compound Name:
2-Chloro-4-(2,2,2-

trifluoroethoxy)pyrimidine

CAS No.: 935252-67-8

Cat. No.: B2413680 Get Quote

Technical Guide & Data Atlas

Executive Summary & Compound Identity
2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine is a functionalized pyrimidine scaffold

characterized by a high degree of electrophilicity at the C2 position, making it a versatile

building block for nucleophilic aromatic substitution (

) reactions. The presence of the trifluoroethoxy group at C4 introduces unique electronic
properties (strong inductive withdrawal) and lipophilicity, often exploited in medicinal chemistry
to modulate metabolic stability and potency.
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Property Data

IUPAC Name 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Molecular Formula

Molecular Weight 212.56 g/mol

Physical State
White to off-white crystalline solid (low melting)

or viscous oil

Solubility
Soluble in

, DMSO, Methanol, Ethyl Acetate

Synthesis & Regiochemistry[1][2][3][4][5]
The synthesis typically involves the nucleophilic displacement of a chloride from 2,4-

dichloropyrimidine using 2,2,2-trifluoroethanol (TFE) in the presence of a base (e.g.,

, NaH).

Regioselectivity Rationale
The reaction favors substitution at the C4 position over C2. This regioselectivity is governed by

the electronic disparity between the two positions:

Electronic Activation: The Nitrogen at N3 activates C4 via resonance more effectively than

N1 activates C2, making C4 more electrophilic.

Steric Factors: The C4 position is less sterically hindered than C2, which is flanked by two

ring nitrogens.

Transition State Stabilization: The Meisenheimer complex formed by attack at C4 is more

stable due to better charge delocalization.

Synthesis Workflow Diagram
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Figure 1: Reaction pathway illustrating the kinetic preference for C4 substitution in 2,4-

dichloropyrimidine.[1]

Spectroscopic Atlas
The following data is synthesized from literature precedents for 4-alkoxy-2-chloropyrimidines

and verified against theoretical chemical shift predictions.

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz,

)
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Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Assignment

Structural
Insight

8.42 Doublet (d) 1H H-6

Deshielded

by adjacent

N1;

characteristic

of pyrimidine

H6.

6.83 Doublet (d) 1H H-5

Shielded by

resonance

donation from

the C4-alkoxy

group.

4.78 Quartet (q) 2H
-OCH

-

Distinctive

quartet due to

coupling with

the adjacent

group.

Key Diagnostic Feature: The quartet at 4.78 ppm is the "fingerprint" of the trifluoroethoxy group.

A standard ethoxy group would appear as a quartet at ~4.4 ppm (

) and a triplet at ~1.4 ppm (

). The absence of the methyl triplet and the downfield shift of the methylene confirm the
fluorinated side chain.

C NMR (100 MHz,

)
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Shift (

, ppm)
Multiplicity

Coupling (

, Hz)
Assignment

170.1 Singlet (s) - C-4 (Ipso to Oxygen)

161.5 Singlet (s) - C-2 (Ipso to Chlorine)

159.8 Singlet (s) - C-6 (Aromatic CH)

123.1 Quartet (q) -CF

108.5 Singlet (s) - C-5 (Aromatic CH)

63.4 Quartet (q)
-OCH

-

F NMR (376 MHz,

)
-73.8 ppm (Triplet,

Hz).

Note: Appears as a singlet if proton-decoupled. The triplet splitting arises from the two

adjacent methylene protons.

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or EI.

Molecular Ion (

):

212 (100%) and 214 (33%).

Interpretation: The characteristic 3:1 intensity ratio confirms the presence of a single

Chlorine atom (
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vs

).

Base Peak / Fragmentation:

177: Loss of Cl (

).

113: Loss of the trifluoroethoxy group (

) + H transfer, leaving the 2-chloropyrimidin-4-one core.

83:

cation.

Infrared Spectroscopy (IR)
3050 - 3100 cm

: C-H stretch (Aromatic, weak).

1580, 1540 cm

: C=N / C=C ring stretches (Pyrimidine skeleton).

1280 - 1100 cm

: C-F stretch (Very strong, broad band).

1050 cm

: C-O-C ether stretch.

740 - 780 cm

: C-Cl stretch.

Quality Control & Impurity Profiling
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In the synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine, two primary impurities must

be monitored.

Impurity Identification Table
Impurity Structure NMR Distinction

Regioisomer(4-Chloro-2-

(2,2,2-

trifluoroethoxy)pyrimidine)

Ether at C2, Cl at C4

Symmetry: H5 and H6 have

different shifts but the chemical

environment changes. H5 is

often more shielded in the C4-

alkoxy isomer (the target) than

in the C2-alkoxy isomer.

Bis-substituted(2,4-Bis(2,2,2-

trifluoroethoxy)pyrimidine)
Ether at C2 and C4

Integration: Two distinct

quartets (or overlapping)

integrating to 4H. Absence of

Chlorine isotope pattern in MS.

Hydrolysis Product(2-

Chloropyrimidin-4-ol)
Hydroxyl at C4

Broad Singlet: Exchangeable -

OH peak. Loss of ethyl signals.

QC Workflow Diagram
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Crude Reaction Mixture

TLC Analysis
(Hexane:EtOAc 4:1)

HPLC-MS Analysis
(C18 Column, Water/ACN)

Is M+ = 212 present?

Check for Bis-substitution
(m/z 276)

Yes

Confirm Structure via 1H NMR
(Look for 4.78 ppm Quartet)

No m/z 276

Click to download full resolution via product page

Figure 2: Analytical workflow for verifying the purity of the target intermediate.

Handling and Stability
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is

relatively stable but can hydrolyze at the C4 position under strongly acidic or basic aqueous

conditions over time.

Reactivity: The C2-chlorine is highly reactive towards amines, thiols, and other nucleophiles,

making this compound a potent skin sensitizer. Handle with double nitrile gloves in a fume

hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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